
Tazarotenic acid
概要
説明
タザロテン酸は、第三世代合成レチノイドであるタザロテンの代謝産物です。 タザロテンは、主に尋常性座瘡、尋常性乾癬、光線障害などのさまざまな皮膚疾患の治療のための局所製剤で使用されます 。タザロテン酸はタザロテンの活性型であり、その治療効果において重要な役割を果たします。
準備方法
合成経路と反応条件
タザロテンは、エチル6-[2-(4,4-ジメチル-3,4-ジヒドロ-2H-1-ベンゾチオピラン-6-イル)エチニル]ピリジン-3-カルボキシレートを様々な試薬と反応させる多段階プロセスによって合成されます 。 合成経路には、通常、イソプロピルアルコール、リン酸緩衝生理食塩水(PBS、pH 7.4)、およびシクロデキストリンが使用されます 。反応条件は、タザロテンの生成が確保され、それが皮膚でタザロテン酸に加水分解されるように、注意深く制御されます。
工業生産方法
タザロテンの工業生産は、実験室環境と同様の反応条件下で、大規模な合成によって行われます。このプロセスは、高収率と高純度を実現するために最適化されており、最終製品が医薬品規格を満たすことを保証します。製造には、化合物の整合性と有効性を確保するために、厳格な品質管理対策が実施されています。
化学反応の分析
Oxidative Metabolism by CYP26 Enzymes
Tazarotenic acid is primarily metabolized by cytochrome P450 enzymes CYP26A1 and CYP26B1, which catalyze oxidation at the benzothiopyranyl moiety. Homology modeling and in vitro studies reveal:
Parameter | CYP26A1 | CYP26B1 |
---|---|---|
Active-site volume | 918 ų | 977 ų |
(μM) | 0.42 ± 0.07 | 0.38 ± 0.05 |
(pmol/min) | 12.1 ± 1.3 | 10.8 ± 1.1 |
Catalytic efficiency () | 28.8 ± 4.2 | 28.4 ± 3.9 |
These enzymes exhibit substrate specificity for this compound, with metabolite formation rates exceeding those of other CYP isoforms (e.g., CYP3A4, CYP2C8) by 3–5 fold .
Sulfoxidation and Sulfonation
Flavin-containing monooxygenases (FMOs) and CYP2C8 mediate sequential oxidation to form sulfoxide (AGN 190844) and sulfone (AGN 190843) derivatives:
Reaction | Enzyme | Metabolite | Plasma Concentration (nM)* |
---|---|---|---|
Sulfoxidation | FMO1/FMO3 | AGN 190844 | 45–120 |
Sulfonation | CYP2C8 | AGN 190843 | 12–38 |
*Clinically relevant concentrations post-topical application .
Hydrolysis of Tazarotene to this compound
This compound is generated via esterase-mediated hydrolysis of tazarotene in the skin and systemic circulation. Key kinetic parameters include:
-
Bioavailability : Topical formulations yield 46–54% lower systemic exposure compared to oral routes .
In Vitro Metabolic Profiling
Studies using recombinant enzymes demonstrate metabolite distribution:
Enzyme | Metabolite Formation (%)* |
---|---|
CYP26A1 | 32.4 ± 4.1 |
CYP26B1 | 28.9 ± 3.7 |
CYP3A4 | 8.2 ± 1.5 |
FMO1 | 12.6 ± 2.3 |
Structural Determinants of Reactivity
The benzothiopyranyl and ethynylnicotinate groups in this compound facilitate:
-
Electrophilic interactions with CYP26 heme iron.
-
Hydrogen bonding with active-site residues (e.g., Arg267 in CYP26A1) .
-
Steric accommodation within the enzyme’s hydrophobic pocket (volume ~900 ų) .
Synthetic Pathways
While this compound itself is not synthesized directly, its prodrug tazarotene is produced via:
科学的研究の応用
Treatment of Acne Vulgaris
Tazarotenic acid has been extensively studied for its effectiveness in treating acne vulgaris. The FDA approved tazarotene foam (0.1%) for this purpose in 2012. Clinical trials have demonstrated that tazarotene foam significantly reduces lesion counts and improves clinical scores compared to vehicle treatments.
Efficacy Studies
- Study Design: Patients aged 12 and older were randomized to receive either tazarotene foam or a placebo for 12 weeks.
- Results: A statistically significant reduction in lesion counts was observed in the tazarotene group (p < 0.001). Additionally, a higher percentage of patients achieved an Investigator's Static Global Assessment (ISGA) score of 0 or 1, indicating clear or almost clear skin .
Parameter | Tazarotene Foam | Vehicle Foam | p-value |
---|---|---|---|
Reduction in Lesion Counts | Significant | Not Significant | <0.001 |
ISGA Score 0 or 1 | Higher Percentage | Lower Percentage | <0.001 |
Management of Psoriasis
This compound is also effective in managing psoriasis by targeting the underlying pathogenic factors such as abnormal keratinocyte differentiation and hyperproliferation.
Darier Disease
A case study detailed the use of this compound in a patient with Darier disease, where traditional treatments failed to control the lesions effectively. The patient showed significant improvement after applying 0.1% tazarotene nightly and rinsing it off after 15 minutes .
Safety Profile
This compound has a favorable safety profile, with studies indicating low systemic exposure and minimal adverse effects when used topically. Common side effects include mild skin irritation and desquamation but are generally well-tolerated .
Cancer Research Applications
Emerging research suggests potential applications of this compound in oncology, particularly due to its ability to inhibit tumor growth in various cancer cell lines.
Preclinical Studies
作用機序
類似化合物との比較
タザロテン酸は、トレチノインなどの他の化合物を含む、アセチレン系のレチノイドに属します。
トレチノイン: 同様の皮膚疾患に使用される別のレチノイドですが、受容体結合プロファイルと効力が異なります.
アダパレン: 化学構造と受容体選択性が異なり、主に座瘡治療に使用されるレチノイド.
ベキサロテン: 皮膚T細胞リンパ腫の治療に使用されるレチノイドで、作用機序が異なります.
タザロテン酸は、RARβおよびRARγ受容体に対する高い選択性でユニークであり、他のレチノイドと比較して、特定の治療効果と副作用の軽減に貢献しています .
生物活性
Tazarotenic acid is the active metabolite of tazarotene, a synthetic retinoid used primarily in dermatological applications. This compound exhibits significant biological activity through its interaction with retinoic acid receptors (RARs) and other cellular mechanisms. This article explores the biological activity of this compound, including its pharmacodynamics, metabolic pathways, clinical applications, and safety profile.
This compound functions primarily as a selective agonist for retinoic acid receptors, specifically RARα, RARβ, and RARγ, with a notable preference for RARβ and RARγ. This binding alters gene expression involved in cellular differentiation, proliferation, and apoptosis . The compound also interacts with retinoid X receptors (RXRs), enhancing its pharmacological effects.
Key Actions:
- Gene Regulation : Modulates the expression of genes involved in skin cell turnover and differentiation.
- Anti-inflammatory Effects : Reduces inflammatory responses in dermatological conditions.
- Antiproliferative Activity : Inhibits excessive keratinocyte proliferation, beneficial in treating conditions like psoriasis and acne.
Metabolism
This compound is rapidly metabolized in the skin following topical application. The primary enzymes involved in its oxidative metabolism are CYP26A1 and CYP26B1. These cytochrome P450 enzymes facilitate the conversion of this compound into various metabolites, which may influence its therapeutic efficacy and safety profile .
Metabolic Pathway Overview:
- Enzymes : CYP26A1 and CYP26B1 are responsible for oxidative metabolism.
- Kinetic Parameters : Studies indicate that the rate of metabolite formation is highest for these enzymes under clinically relevant substrate concentrations .
Clinical Applications
This compound has been extensively studied for its efficacy in treating several dermatological conditions:
- Acne Vulgaris : this compound has shown significant improvement in lesion counts and overall skin condition when compared to vehicle treatments .
- Psoriasis : It is effective in reducing plaque formation and improving skin texture .
- Photodamage : Clinical trials have demonstrated its ability to enhance skin smoothness and reduce signs of aging .
Case Studies
- Darier Disease Treatment : A 48-year-old woman with Darier disease demonstrated significant improvement after using 0.1% tazarotene applied nightly for a short contact period .
- Acne Treatment Study : In a randomized controlled trial involving adolescents, tazarotene foam resulted in statistically significant reductions in acne lesions compared to placebo .
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been reported. Common side effects include erythema, peeling, and dryness at the application site. These effects typically resolve within weeks of treatment initiation . Long-term safety studies indicate minimal systemic absorption due to rapid metabolism in the skin .
Summary of Research Findings
特性
IUPAC Name |
6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBKLWBVJPOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152094 | |
Record name | Agn 190299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118292-41-4 | |
Record name | Tazarotenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Agn 190299 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agn 190299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZAROTENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。